molecular formula C23H20Cl2N2O3S B12393081 Usp28-IN-2

Usp28-IN-2

Cat. No.: B12393081
M. Wt: 475.4 g/mol
InChI Key: MUPIRUJKOJAAJO-UHFFFAOYSA-N
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Description

Usp28-IN-2 is a small-molecule inhibitor specifically designed to target ubiquitin-specific protease 28 (USP28). USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of protein stability by removing ubiquitin from specific substrate proteins. This process is essential for various cellular functions, including cell cycle progression, signal transduction, and transcriptional regulation. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, where USP28 is often overexpressed and contributes to tumor progression .

Preparation Methods

The synthesis of Usp28-IN-2 involves several key steps, including the formation of the core structure and the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically begins with the preparation of a suitable starting material, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of this compound .

Chemical Reactions Analysis

Usp28-IN-2 undergoes various chemical reactions that are essential for its activity and stability. These reactions include:

    Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be employed to modify specific functional groups within this compound, enhancing its inhibitory activity. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions are crucial for the introduction of specific functional groups that enhance the binding affinity of this compound to USP28. Reagents such as alkyl halides and amines are often used in these reactions.

The major products formed from these reactions are typically intermediates that are further processed to yield the final active compound .

Scientific Research Applications

Usp28-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Usp28-IN-2 exerts its effects by specifically binding to the active site of USP28, thereby inhibiting its deubiquitinating activity. This inhibition prevents the removal of ubiquitin from substrate proteins, leading to their degradation via the proteasome pathway. The molecular targets of this compound include several oncoproteins, such as c-MYC, c-JUN, and ΔNp63, which are stabilized by USP28. By promoting the degradation of these oncoproteins, this compound can effectively inhibit tumor growth and progression .

Comparison with Similar Compounds

Usp28-IN-2 is unique in its specificity and potency as a USP28 inhibitor. Similar compounds include:

    USP25 inhibitors: These compounds also target deubiquitinating enzymes but have a broader specificity, affecting both USP25 and USP28. This compound, on the other hand, is more selective for USP28.

    USP7 inhibitors: USP7 is another deubiquitinating enzyme with roles in cancer progression. Inhibitors of USP7 share some similarities with this compound but differ in their target specificity and molecular interactions.

    USP10 inhibitors: These inhibitors target USP10, which has distinct biological functions compared to USP28.

Properties

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

N-[3-[4-(1-aminocyclopropyl)phenyl]-4-chlorophenyl]-2-chloro-4-methylsulfonylbenzamide

InChI

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)17-7-8-18(21(25)13-17)22(28)27-16-6-9-20(24)19(12-16)14-2-4-15(5-3-14)23(26)10-11-23/h2-9,12-13H,10-11,26H2,1H3,(H,27,28)

InChI Key

MUPIRUJKOJAAJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(C=C3)C4(CC4)N)Cl

Origin of Product

United States

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